![molecular formula C8H12N2 B1347352 2-(Dimethylaminomethyl)pyridine CAS No. 43071-19-8](/img/structure/B1347352.png)
2-(Dimethylaminomethyl)pyridine
Overview
Description
2-(Dimethylaminomethyl)pyridine, also known as DMAMP, is a chemical compound that belongs to the pyridine family. It is commonly used as a catalyst in organic chemistry reactions due to its unique properties. DMAMP is a strong base and a nucleophilic catalyst, making it an excellent tool for many organic synthesis reactions.
Scientific Research Applications
Synthesis and Reactivity
2-(Dimethylaminomethyl)pyridine (DMAP) serves as a pivotal compound in the synthesis of complex molecules due to its unique reactivity and the ability to facilitate various chemical transformations. For instance, its application in the preparation of 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate, a precursor for synthesizing 2,4,6-trisubstituted phenols and 2-(N-(2,2-diformylethenyl)amino)pyridine, highlights its versatility in organic synthesis (Khiari Jameleddine et al., 2006). Additionally, DMAP catalyzes iodolactonization reactions of γ,δ-unsaturated carboxylic acids, indicating its effectiveness as a catalyst under neutral conditions at room temperature, which underscores the broad utility of DMAP in facilitating organic transformations (Chuisong Meng et al., 2015).
Photophysical Properties and Protopic Equilibria
The photophysical properties of DMAP derivatives have been extensively studied, revealing that these compounds exhibit unique behaviors in various solvents due to their "push–pull" molecular structures. For example, trans-2-[4-(N,N-dimethylaminostyryl)]pyridine shows fluorescence from a locally excited state in nonpolar solvents, while in polar solvents, it transitions to an intramolecular charge transfer state with high dipole moment, demonstrating the complex photophysical behavior of DMAP derivatives and their potential in photophysical applications (Sonu et al., 2014).
Antimicrobial Potential
DMAP derivatives have shown potential in antimicrobial applications, with specific complexes demonstrating significant antibacterial and antifungal properties. For instance, copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz), a DMAP-related ligand, exhibited good antimicrobial properties against various bacterial and Candida species. This suggests that DMAP and its derivatives could be valuable in the development of new antimicrobial agents (Tina P. Andrejević et al., 2023).
Surface Chemistry
In surface chemistry, DMAP has been utilized to create adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. Studies using surface plasmon resonance spectroscopy have demonstrated that DMAP, although weakly bound to gold, effectively facilitates the adsorption of polyelectrolytes without being displaced. This indicates its potential utility in the development of surface coatings and materials science applications (Valérie J. Gandubert et al., 2006).
properties
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)7-8-5-3-4-6-9-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUBXJBPLLZTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962879 | |
Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylaminomethyl)pyridine | |
CAS RN |
43071-19-8 | |
Record name | 43071-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(DIMETHYLAMINOMETHYL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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